![molecular formula C26H22ClN3O2S B2513883 (2-(2-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892415-00-8](/img/structure/B2513883.png)
(2-(2-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol
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Overview
Description
The compound is a derivative of pyrazole, which is a five-membered heterocycle that is a class of compounds particularly useful in organic synthesis . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure and functional groups. Pyrazole derivatives can have a wide range of properties depending on these factors .
Scientific Research Applications
Antibacterial Activity
Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their effectiveness against bacterial strains, making them promising candidates for novel antibiotics. Further studies could investigate the compound’s specific mechanisms of action and its potential to combat drug-resistant bacteria.
Antifungal Properties
Pyrazolines have also shown antifungal activity . Investigating the compound’s efficacy against fungal pathogens could lead to the development of antifungal drugs. Understanding its interactions with fungal cell membranes and enzymes would be crucial for optimizing its therapeutic potential.
Anti-Inflammatory Effects
Pyrazolines have been associated with anti-inflammatory properties . Inflammation plays a role in various diseases, including autoimmune disorders and chronic conditions. Studying the compound’s impact on inflammatory pathways could reveal its therapeutic potential.
Antioxidant Activity
Oxidative stress contributes to various health issues, including neurodegenerative diseases and cancer. Pyrazolines, due to their unique structure, may act as antioxidants . Researchers could investigate their ability to scavenge free radicals and protect cells from oxidative damage.
Neuroprotective Potential
Considering the compound’s presence in the brain, exploring its effects on neuronal health would be intriguing. Investigating its impact on acetylcholinesterase (AchE) activity and oxidative stress markers could reveal its neuroprotective properties . AchE inhibition has implications for neurodegenerative disorders.
Antitumor Properties
Pyrazolines have been studied for their potential as antitumor agents . Researchers could assess the compound’s cytotoxicity against cancer cell lines, elucidate its mechanisms of action, and explore its selectivity. If effective, it could contribute to cancer therapy.
Biofilm Disruption
Bacterial biofilms pose challenges in healthcare and industry. Investigating whether the compound interferes with biofilm formation or disrupts existing biofilms could have practical applications . Biofilm inhibition is relevant to wound care, implant materials, and water treatment.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(2-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-15-6-5-7-17(10-15)14-33-26-21-11-20-18(13-31)12-28-16(2)23(20)32-25(21)29-24(30-26)19-8-3-4-9-22(19)27/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYJLINFCFDCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol |
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